![molecular formula C22H28ClN3O3S B2990295 N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215795-65-5](/img/structure/B2990295.png)
N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride” is a complex organic compound . It contains a benzamide group, a thiazole group, and two methoxy groups . The compound is related to a class of molecules that have shown diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a related compound, 4-amino-N-[2 (diethylamino)ethyl] benzamide, was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .科学的研究の応用
Synthesis and Derivative Formation
N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest in various chemical synthesis and pharmacological studies. Its derivatives have been explored for a range of applications, from antimicrobial agents to potential treatments for Alzheimer's disease.
Antimicrobial Activity : New pyridine derivatives, including those related to this compound, have shown variable and modest antimicrobial activity against a range of bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Photophysical Properties and DFT Computations : Derivatives such as N-2-Aryl-1,2,3-Triazoles have been synthesized and studied for their photophysical properties, showing potential as blue-emitting fluorophores. These derivatives exhibit fluorescence in the blue and green regions, with their photophysical properties supported by DFT computations. Such characteristics make them suitable for applications in materials science and as fluorescent sensors (Padalkar et al., 2015).
Anticancer Activity : Certain benzimidazole and benzothiazole derivatives have been evaluated for anticancer activity, showing moderate to excellent efficacy against various cancer cell lines. This suggests the compound's derivatives can be explored further for potential therapeutic applications in cancer treatment (Ravinaik et al., 2021).
Selective Histone Deacetylase Inhibitors : Some derivatives have shown promising results as selective inhibitors of histone deacetylase 6 (HDAC6), which play a role in neurodegenerative diseases. These findings open avenues for developing new treatments for conditions such as Alzheimer's disease (Lee et al., 2018).
Structural and Chemical Studies
Molar Refraction and Polarizability : Studies on the molar refraction and polarizability of this compound in various solutions have contributed to a deeper understanding of its chemical properties, including density and refractive index measurements. These studies are crucial for the drug's formulation and development processes (Sawale et al., 2016).
Synthetic Pathways and Chemical Reactions : Research on synthetic pathways has led to the development of novel benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride, showcasing the compound's versatility in synthesizing various derivatives with potential antimicrobial and photophysical applications (Padalkar et al., 2014).
作用機序
Target of Action
Similar compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of cox enzymes can affect various biochemical pathways, including the arachidonic acid pathway . This can lead to a decrease in the production of prostaglandins and thromboxanes, which play key roles in inflammation and blood clotting .
Pharmacokinetics
The compound’s structure suggests that it may be soluble in water, which could potentially influence its bioavailability .
Result of Action
Similar compounds have shown anti-inflammatory activity, with some demonstrating inhibition of cox-1 and cox-2 enzymes . This could potentially lead to a decrease in inflammation and pain .
Action Environment
The synthesis of similar compounds has been achieved in deionized water at room temperature, suggesting that the compound may be stable under these conditions .
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-12-17(27-3)13-11-16)22-23-20-18(28-4)8-7-9-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGRWFUZAQYAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)


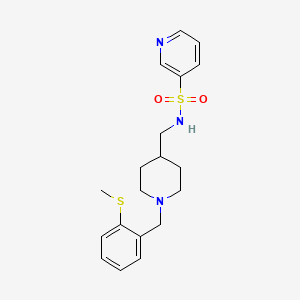
![1-bromo-6H-benzo[c]chromene](/img/structure/B2990216.png)
![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)
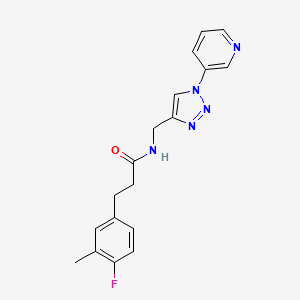
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990221.png)
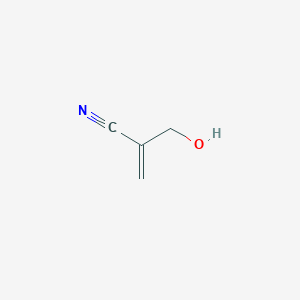
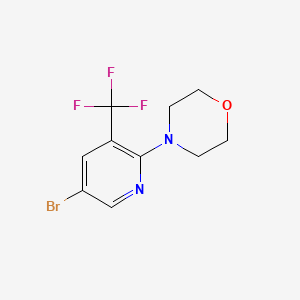
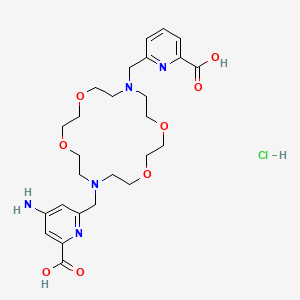
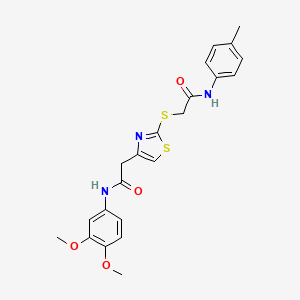

![6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2990234.png)